Fluorofumaric acid
Overview
Description
Synthesis Analysis
The synthesis of fluorofumaric acid primarily involves the dehydrofluorination of fluorosuccinic acids, a reaction characterized by the elimination of hydrogen fluoride. The kinetics and activation energies associated with these reactions have been meticulously studied, revealing the influence of the fluorine atoms' positions and the specific difluorosuccinic acid isomers on the reaction outcomes. Notably, both diastereomeric 2,3-difluorosuccinic acids yield fluorofumaric acid, albeit through different elimination mechanisms, underscoring the versatility and complexity of synthesizing fluorinated compounds (Hudlický & Glass, 1983).
Molecular Structure Analysis
The molecular structure of fluorofumaric acid and its derivatives has been explored through various spectroscopic techniques. For example, the vibrational spectra of 5-fluorocytosine and fumaric acid, and their cocrystal, have provided insights into the distinct fingerprint spectra in the terahertz region, which are significantly different from those of the raw starting materials. Such studies not only reveal the unique molecular structure of fluorofumaric acid derivatives but also illustrate the potential for creating novel cocrystals with distinct physical properties (Du et al., 2017).
Chemical Reactions and Properties
The chemical reactions and properties of fluorofumaric acid derivatives have been extensively studied, showcasing the compound's versatility and potential in various applications. For instance, the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid highlights the innovative approaches being developed to incorporate fluorine into organic molecules, expanding the molecular space for discovery in medicine, agriculture, and materials science. Such synthesis processes underscore the environmental and safety advantages of biocatalytic methods over traditional chemical synthesis techniques (Liu et al., 2022).
Physical Properties Analysis
The physical properties of fluorofumaric acid and its derivatives are crucial for their application in various fields. The spectroscopic study of the interaction between 5-fluorouracil and DNA, for example, has shed light on the intercalation mechanisms and the structural and conformational changes on the DNA duplex. Such studies are pivotal in understanding the biophysical and biochemical features of fluorinated nucleic acids, further enhancing their biomedical applications (Jangir et al., 2011).
Chemical Properties Analysis
The chemical properties of fluorofumaric acid are deeply influenced by the presence of fluorine atoms, which confer unique biological, physical, and chemical properties on fluoroalkylated compounds. The controlled fluoroalkylation reactions facilitated by visible-light photoredox catalysis are a testament to the advancements in synthesizing fluoroalkylated substances, highlighting the significant attention these compounds have garnered across various disciplines, especially pharmaceutical chemistry (Chatterjee et al., 2016).
Scientific Research Applications
1. Chemotherapy Agent Research
Fluorofumaric acid derivatives, such as 5-Fluorouracil (5-FU), are extensively used in cancer treatment. Increased understanding of 5-FU's mechanism has led to strategies enhancing its anticancer activity. However, drug resistance remains a significant limitation in clinical use. Technologies like DNA microarray profiling might identify genes mediating resistance to 5-FU, potentially useful as new chemotherapy targets or predictive biomarkers (Longley, Harkin, & Johnston, 2003).
2. Fluorescent Amino Acids in Chemical Biology
Fluorophores, including those derived from fluorofumaric acid, have revolutionized biological systems studies, allowing non-invasive studies in cells and organisms. Fluorescent amino acids are vital for creating fluorescent macromolecules like peptides and proteins, aiding in tracking protein interactions and imaging nanoscopic events with high spatial resolution (Cheng, Kuru, Sachdeva, & Vendrell, 2020).
3. Metal Organic Gels in Drug Delivery
Fluorofumaric acid is involved in the development of metal organic gels (MOGs) for drug delivery, like 5-fluorouracil loaded Iron(III)-fumaric acid and Copper(I)-thiourea MOGs. These MOGs exhibit high drug release at acidic pH, making them promising for cancer treatment applications (Rambabu, Negi, Dhir, Gupta, & Pooja, 2018).
4. Fluoride Ion Complexation and Sensing
Research on fluoride ion complexation and sensing, a key aspect of dental health and treatment of osteoporosis, has seen applications of fluorofumaric acid derivatives. Efficient detection methods for fluoride, especially in water, are crucial due to potential adverse effects like dental or skeletal fluorosis (Wade, Broomsgrove, Aldridge, & Gabbaï, 2010).
5. Characterization of Dissolved Organic Matter
In environmental chemistry, fluorofumaric acid derivatives are used in studying dissolved organic matter (DOM). Fluorescence spectroscopy, employing fluorofumaric acid derivatives, helps characterize the source, age, and reactivity of aquatic DOM, crucial for understanding carbon cycling in aquatic ecosystems (McKnight, Boyer, Westerhoff, Doran, Kulbe, & Andersen, 2001).
6. Fluoro-modified Nucleic Acids in Biomedical Applications
Fluoro-modifications in nucleic acids, using fluorofumaric acid derivatives, provide unique features for biomedical applications. These include nucleic acid-based therapeutics, 18F PET imaging, and studies of DNA modifying enzymes. 19F NMR and MRI are also used to probe the structure and interactions of these fluorinated nucleic acids (Guo, Li, & Zhou, 2017).
properties
IUPAC Name |
(Z)-2-fluorobut-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FO4/c5-2(4(8)9)1-3(6)7/h1H,(H,6,7)(H,8,9)/b2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISKHJXTRQPMQT-UPHRSURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=O)O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(=O)O)\F)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorofumaric acid | |
CAS RN |
672-18-4 | |
Record name | 2-Fluorofumarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC403467 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403467 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2Z)-2-fluorobut-2-enedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.